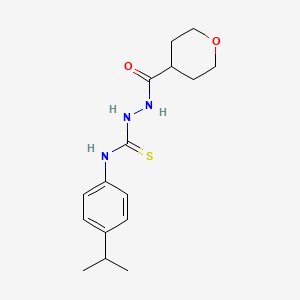

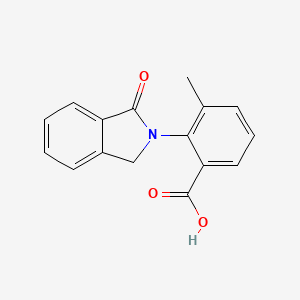

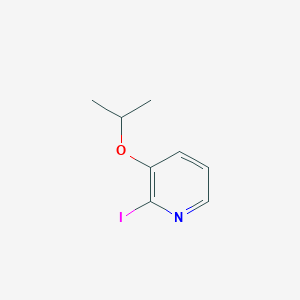

![molecular formula C9H8FNO2 B1408491 (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1798335-53-1](/img/structure/B1408491.png)

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Vue d'ensemble

Description

Benzoxazines are a class of heterocyclic compounds with a structure that includes a benzene ring fused to an oxazine ring . They are known for their excellent properties when used as raw materials in the synthesis of polybenzoxazines, a type of phenolic resin . These resins have applications in various fields due to their high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the reaction of suitable raw materials . For example, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The reactivity of benzoxazine derivatives can be studied by comparing their reactions with typical electrophiles . The preferred site of substitution in these compounds is often position 1 .Physical And Chemical Properties Analysis

Polybenzoxazines derived from benzoxazine monomers are known for their excellent thermal stability, as evidenced by their high glass transition temperatures and weight-loss temperatures . They also exhibit good mechanical properties, such as a high elongation at break .Applications De Recherche Scientifique

Synthesis and Chemical Characteristics

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one belongs to a class of compounds with potential applications in various fields of chemistry and biology. A detailed exploration of similar compounds provides insights into their synthesis, chemical characteristics, and potential applications. For instance, the literature reveals methodologies for synthesizing oxazine and benzoxazine derivatives, emphasizing their importance as chiral synthons and electrophiles in organic synthesis (Sainsbury, 1991). These compounds serve as key intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Biological Activities

Research into related benzoxazine derivatives has shown a range of biological activities, from antibacterial and antituberculous to analgesic and anti-inflammatory properties (Waisser & Kubicová, 1993). This diversity indicates the potential of (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in contributing to new therapeutic agents, subject to specific structural modifications enhancing its biological profile.

Potential as Antimicrobial Scaffolds

Benzoxazinoids, closely related to benzoxazines, have been investigated for their role in plant defense and their potential as antimicrobial scaffolds. Their structure-activity relationship suggests that while natural benzoxazinoids might not be potent antimicrobials, derivatives of the benzoxazinone scaffold could serve as promising leads for designing new antimicrobial compounds. This is supported by synthetic derivatives exhibiting significant inhibitory activity against fungi and bacteria, highlighting the scaffold’s potential in drug discovery (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic Utilities

The synthetic versatility of oxazine derivatives, including those similar to (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is well-documented. These compounds are used in constructing complex molecules with varied biological activities, serving as critical intermediates in the synthesis of heterocyclic compounds. Their application in generating bioactive molecules further underscores their significance in medicinal chemistry and drug design (Ibrahim, 2011).

Orientations Futures

The future directions in the research and application of benzoxazine derivatives could involve the design of inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines . This could potentially expand their applications in various industries.

Propriétés

IUPAC Name |

(2R)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPYXLJRKMNQGG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

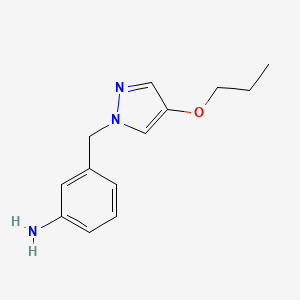

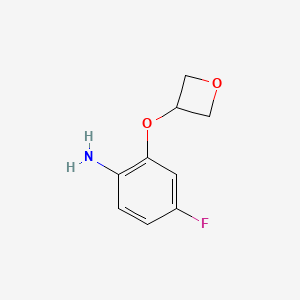

![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)

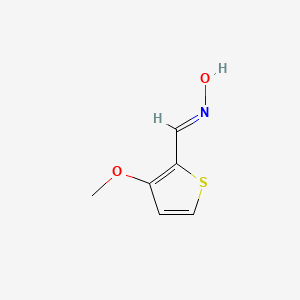

[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)

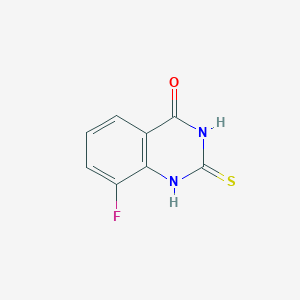

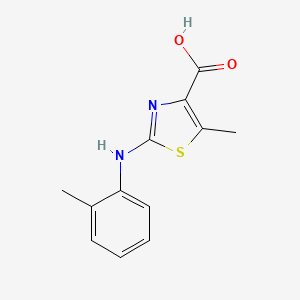

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)